molecular formula C33H69O3P B12652787 Trisundecyl phosphite CAS No. 94133-78-5

Trisundecyl phosphite

Cat. No.: B12652787
CAS No.: 94133-78-5
M. Wt: 544.9 g/mol
InChI Key: UKPASDNOVTUNJT-UHFFFAOYSA-N
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Description

Trisundecyl phosphite (chemical formula: C₃₃H₆₉O₃P) is an organophosphorus compound featuring a central phosphorus atom bonded to three undecyl (C₁₁H₂₃) chains via oxygen atoms. This structure confers unique physicochemical properties, including high hydrophobicity, thermal stability, and resistance to hydrolysis compared to shorter-chain alkyl phosphites. It is primarily utilized as an antioxidant and stabilizer in polymers, where its long alkyl chains enhance compatibility with hydrophobic matrices like polyethylene and polypropylene . The undecyl substituents also reduce volatility, making it suitable for high-temperature industrial processes .

Properties

CAS No.

94133-78-5

Molecular Formula

C33H69O3P

Molecular Weight

544.9 g/mol

IUPAC Name

triundecyl phosphite

InChI

InChI=1S/C33H69O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-33H2,1-3H3

InChI Key

UKPASDNOVTUNJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOP(OCCCCCCCCCCC)OCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisundecyl phosphite typically involves the reaction of phosphorus trichloride with undecanol under controlled conditions. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the process. Common bases used include sodium hydroxide or triethylamine. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for efficient and economical production, with the ability to control reaction parameters precisely. The use of microreactors in continuous flow systems has been shown to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: Trisundecyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to trisundecyl phosphate using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions with halides or other electrophiles, forming new phosphite derivatives.

Major Products: The major products formed from these reactions include trisundecyl phosphate, trisundecyl phosphine oxide, and various substituted phosphites .

Scientific Research Applications

Biostimulant Effects

Trisundecyl phosphite has been studied for its potential as a biostimulant in agriculture. It enhances plant growth and resilience, particularly under stress conditions. Research indicates that phosphite compounds can improve root biomass and nutrient uptake in various crops, such as wheat and spinach. For instance, studies have shown that phosphite treatment can increase nitrogen assimilation and root development, which are crucial for crop productivity .

Herbicidal Properties

As a herbicide, this compound exhibits efficacy in managing weed populations while minimizing the environmental impact associated with traditional herbicides. The compound works by inhibiting specific metabolic pathways in plants, leading to reduced growth and eventual death of targeted weed species. This dual action as both a fertilizer and herbicide presents a significant advantage in sustainable agricultural practices .

Pathogen Control

This compound also shows promise in controlling plant pathogens. Its application can induce systemic resistance in plants, making them less susceptible to diseases caused by fungi and bacteria. This property is particularly valuable in integrated pest management strategies, where reducing chemical pesticide use is essential for environmental sustainability .

Plastic Additives

In material science, this compound serves as an effective additive in the production of polymers and plastics. It acts as a stabilizer during the processing of polyvinyl chloride (PVC) and other thermoplastics, enhancing their thermal stability and resistance to degradation. This application is crucial for extending the lifespan of plastic products used in various industries .

Flame Retardants

This compound is also incorporated into formulations as a flame retardant. Its presence can significantly reduce the flammability of materials, making it suitable for applications in construction materials and textiles where fire safety is paramount .

Case Study: Phosphite in Wheat Cultivation

A study conducted on winter wheat revealed that the application of this compound improved root traits and increased nitrogen assimilation rates. The transgenic rice lines that expressed specific genes showed enhanced growth when treated with phosphite compared to wild-type plants, demonstrating the compound's potential to improve crop yield under nutrient-deficient conditions .

Case Study: Phosphite as a Biostimulant

Research examining the effects of foliar-applied phosphite on turfgrass health indicated that it not only suppressed certain diseases but also promoted overall plant vigor. The study highlighted the translocation of phosphite from leaves to roots, suggesting its effectiveness as a biostimulant across different plant systems .

Data Summary Table

Application AreaSpecific UseBenefits
AgricultureBiostimulantEnhances growth under stress
HerbicideManages weed populations
Pathogen ControlInduces systemic resistance
Material SciencePlastic AdditiveImproves thermal stability
Flame RetardantReduces flammability

Mechanism of Action

The primary mechanism of action of trisundecyl phosphite involves its antioxidant properties. It functions by decomposing hydroperoxides, thereby preventing the oxidative degradation of polymers. The compound’s effectiveness as an antioxidant is influenced by its structure and the nature of the substrate it stabilizes. This compound can also act as a chain-breaking antioxidant by reducing peroxyl radicals to alkoxyl radicals, which further react with the phosphite to terminate the radical chain oxidation .

Comparison with Similar Compounds

Comparison with Similar Phosphite Compounds

Structural and Functional Differences

Phosphite compounds vary widely in substituents (alkyl, aryl, or mixed), which dictate their reactivity, stability, and applications. Key comparators include:

Compound Substituents Molecular Weight Key Applications Thermal Stability Hydrolytic Stability
Trisundecyl phosphite Three C₁₁H₂₃ chains ~592.8 g/mol Polymer stabilization, antioxidants High Moderate
Triphenyl phosphite Three C₆H₅ groups 310.28 g/mol Plasticizers, flame retardants Moderate Low
Dimethyl phosphite Two CH₃ groups 110.05 g/mol Organic synthesis, agrochemicals Low Very Low
Trisnonylphenyl phosphite Three C₉H₁₉-C₆H₄ groups ~689.0 g/mol Polymer stabilizers (high-performance) Very High High

Structural Insights :

  • Alkyl vs. Aryl Substituents: Trisundecyl’s linear alkyl chains improve solubility in nonpolar media compared to aromatic triphenyl phosphite, which exhibits stronger π-interactions but lower hydrolytic stability .
  • Chain Length Effects : Longer alkyl chains (e.g., C₁₁ in trisundecyl) enhance thermal stability and reduce volatility relative to dimethyl phosphite (C₁) but may slightly reduce reactivity due to steric hindrance .
Performance in Polymer Stabilization
  • Antioxidant Efficiency: this compound acts as a secondary antioxidant by decomposing peroxides. Its efficacy is intermediate between trisnonylphenyl phosphite (superior due to aryl-alkyl hybrid structure) and triphenyl phosphite (less effective in hydrophobic matrices) .
  • Hydrolytic Stability : The hydrolytic stability of this compound (half-life ~50 hours at pH 7) exceeds dimethyl phosphite (minutes to hours) but is inferior to cyclic phosphites like cyclicneopentanetetrayl bis(octadecyl phosphite), which resist hydrolysis for >200 hours due to steric protection .
  • Synergistic Effects: Unlike triphenyl phosphite, which requires phenolic co-stabilizers, this compound can function independently in moderate-temperature applications, though blending with hindered amines improves long-term performance .
Reactivity in Catalytic Systems
  • Metal Coordination : this compound’s bulky alkyl chains limit its utility in transition-metal catalysis compared to smaller phosphites like dimethyl phosphite, which readily coordinate to metals (e.g., Cu, Rh) in cross-coupling reactions .
Environmental and Industrial Considerations
  • Ecotoxicity: While phosphite ions (HPO₃²⁻) can disrupt soil microbiota by oxidizing to phosphate , this compound’s low water solubility minimizes ecological risks in industrial runoff.
  • Market Trends: Trisnonylphenyl phosphite dominates the phosphite stabilizer market (>60% share), but trisundecyl variants are gaining traction in niche sectors requiring high thermal stability without phenolic additives .

Key Research Findings

  • Hydrolysis Kinetics : this compound hydrolyzes 3x slower than triphenyl phosphite at pH 7 due to steric shielding of the P–O bond by undecyl chains .
  • Thermal Degradation: Decomposition onset for this compound occurs at ~220°C, outperforming dimethyl phosphite (90°C) but lagging behind trisnonylphenyl phosphite (280°C) .
  • Synergistic Blends: Combining this compound with hindered phenol antioxidants (e.g., Irganox 1010) reduces polymer discoloration by 40% compared to standalone use .

Biological Activity

Trisundecyl phosphite, a trialkyl phosphite, is primarily recognized for its applications in stabilizing polymers and as an antioxidant. This article provides a comprehensive overview of its biological activity, including its effects on human health and the environment, as well as its chemical properties and potential applications.

  • Chemical Formula : C30_{30}H63_{63}O3_3P
  • Molecular Weight : 502.79 g/mol
  • CAS Number : 25448-25-3
  • Physical State : Clear liquid
  • Boiling Point : 485.52 °C
  • Density : 0.88 - 0.905 g/cm³ at 20 °C
  • Solubility in Water : Insoluble (< 0.1 mg/l)

Toxicological Profile

The biological activity of this compound has been evaluated primarily through its analogs, such as triisodecyl phosphite (TIDP) and triphenyl phosphite (TPP). Studies indicate that these compounds exhibit various toxicological effects, including:

  • Acute Toxicity : Laboratory studies have shown increased mortality rates and reduced body weights in offspring when pregnant rats were exposed to TPP, suggesting maternal toxicity may influence developmental outcomes .
  • Chronic Exposure Risks : The general population may be exposed to this compound through contact with plastic products containing these compounds. The primary exposure routes are dermal and oral, particularly through mouthing behaviors in infants .

Environmental Impact

This compound and its analogs are known to undergo hydrolysis in the environment, producing potentially harmful degradation products such as phosphorous acid and phenols . These degradation products can affect aquatic ecosystems by altering pH levels and contributing to nutrient pollution.

Study on Indoor Dust Contaminants

A study highlighted the presence of organophosphite antioxidants in indoor dust, noting that oxidation of these compounds can lead to novel organophosphate esters (OPEs), which may pose additional health risks . The concentrations of these contaminants were significantly high, indicating widespread environmental exposure.

Kinetic Studies of Stabilizers

Research focusing on the stabilization mechanisms of decyl phosphite stabilizers revealed that this compound contributes to the molecular stability of polymers during processing. This study utilized various temperatures and reactant ratios to optimize production methods, demonstrating the compound's effectiveness in enhancing polymer durability .

Applications

This compound serves multiple roles across various industries:

  • Polymer Stabilization : Used as a secondary stabilizer in ABS, PET, PVC, and other polymers to enhance thermal stability and prolong product lifespan .
  • Lubricants and Coatings : Acts as an additive in lubricants and coatings, improving performance characteristics.
  • Antioxidant Properties : Its antioxidant capabilities make it valuable in preventing oxidative degradation in materials.

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